3,4-(Methylenedioxy)aniline

Description

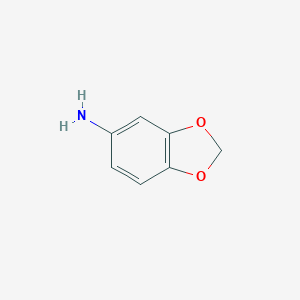

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNXYCFREOZBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065743 | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown flakes; [Aldrich MSDS] | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14268-66-7 | |

| Record name | Benzodioxol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14268-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014268667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-(methylenedioxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZODIOXOL-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q750587K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-(Methylenedioxy)aniline (CAS 14268-66-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)aniline, with the CAS number 14268-66-7, is an aniline (B41778) derivative of significant interest in various fields of chemical synthesis. It serves as a critical intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its unique molecular structure, featuring a methylenedioxy group fused to a benzene (B151609) ring, makes it a versatile building block for complex organic molecules. This guide provides an in-depth overview of its properties, synthesis, and analytical methods, tailored for professionals in research and development.

Core Properties

The fundamental physical, chemical, and toxicological properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molar Mass | 137.14 g/mol | [2] |

| Appearance | White to off-white or dark brown solid | [3][4] |

| Melting Point | 38-43 °C | [4][5] |

| Boiling Point | 144 °C at 16 mmHg | |

| Density | 1.2528 g/cm³ (rough estimate) | [2] |

| Solubility | Sparingly soluble in water | [3] |

| Flash Point | 142 °C | [4] |

| Vapor Pressure | 0.00795 mmHg at 25°C | [2] |

Toxicological Information

| Endpoint | Data | Reference |

| Acute Toxicity | No data available. Absorption into the body may lead to the formation of methemoglobin. | [] |

| Skin Corrosion/Irritation | Irritating to skin. | [2] |

| Eye Damage/Irritation | Irritating to eyes. | [2] |

| Respiratory Irritation | Irritating to the respiratory system. | [2][4] |

| Carcinogenicity (IARC) | Not classifiable as to its carcinogenicity to humans. | [] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and manufacturing.

Synthesis Protocol 1: From 1,2-Methylenedioxybenzene

This common synthesis route involves a two-step process: nitration followed by reduction.[3][7]

Step 1: Nitration of 1,2-Methylenedioxybenzene

-

Add 81.9 g (1.3 mol) of 25% dilute nitric acid to a reaction vessel and heat to the desired temperature.[2]

-

Slowly add 63.65 g (0.52 mol) of 1,2-methylenedioxybenzene to the reaction vessel at a rate of 0.4 g/min with vigorous stirring (400 r/min).[2]

-

After the addition is complete, maintain the temperature and stirring for 0.5 hours.[2]

-

Cool the mixture to 20 °C and filter to obtain the wet product, 3,4-methylenedioxy-nitrobenzene.[2]

-

Wash the product with purified water until the pH is neutral.[2]

-

Dry the product under vacuum (0.09 MPa) at 40 °C to yield the 3,4-methylenedioxy-nitrobenzene intermediate.[2]

Step 2: Reduction of 3,4-Methylenedioxy-nitrobenzene

-

In a high-pressure reactor, add the 3,4-methylenedioxy-nitrobenzene intermediate, a skeleton nickel catalyst, and ethanol.[2]

-

Purge the reactor with hydrogen gas.[2]

-

Heat the mixture to 60 °C and introduce hydrogen gas to a pressure of 2.5 MPa.[2]

-

Continue the reaction for 2 hours with continuous hydrogen introduction, followed by intermittent introduction until the hydrogen pressure remains constant.[2]

-

After the reaction is complete, filter off the catalyst.[2]

-

Remove the low-boiling-point solvent and water by reduced pressure distillation.[2]

-

Perform high vacuum distillation, collecting the fraction at 100-110 °C (80-160 Pa) to obtain the final product, this compound.[2]

Synthesis Protocol 2: From 5-Bromobenzo[d][3][4]dioxole

This alternative method utilizes a copper-catalyzed amination reaction.[1]

-

In a 10 mL sealed tube, combine 5-bromobenzo[d][2][3]dioxole (1 mmol), CuI (19 mg, 0.1 mmol), and N,N'-dimethylethylenediamine (DMEDA) (13 mg/16 μL, 0.15 mmol).[1]

-

Add a solution of NH₄OH (1.5 mL, 27% NH₃ in H₂O) and DMSO (0.5 mL).[1]

-

Flush the tube with argon gas before sealing.[1]

-

Stir the solution at 110-130 °C for the required reaction time.[1]

-

Cool the resulting suspension to room temperature.[1]

-

Add a saturated aqueous Na₂SO₄ solution (5 mL).[1]

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).[1]

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the residue by flash column chromatography to yield this compound.[1]

Purification Protocol

For high-purity applications, the synthesized this compound can be further purified.

-

Crystallization: Dissolve the crude product in petroleum ether. Allow the solution to cool slowly to induce crystallization. Filter the crystals and dry them.[1]

-

Vacuum Distillation: For liquid or low-melting point impurities, perform distillation under reduced pressure.[1]

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control and characterization of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed techniques for the analysis of aniline derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound.

Sample Preparation (General Approach for Water Samples):

-

Adjust the pH of the water sample to >11 with 1.0 M NaOH.[8]

-

Perform a liquid-liquid extraction using a non-polar solvent such as methylene (B1212753) chloride.[8]

-

Dry the organic extract using anhydrous sodium sulfate.[8]

-

Concentrate the extract to a suitable volume.[8]

-

For analysis by a nitrogen-phosphorus detector (NPD), the solvent should be exchanged to toluene.[9]

Instrumentation (Typical Parameters):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

-

Carrier Gas: Helium.[4]

-

Injector Temperature: 250 °C.[8]

-

Detector Temperature: 300 °C (for FID or NPD).[8]

-

Oven Temperature Program: An appropriate temperature gradient to ensure separation from other components.

-

Detection: Mass Spectrometry (MS) in either full scan or selected ion monitoring (SIM) mode for high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for polar and non-volatile compounds and can be an alternative or complementary technique to GC-MS.

Sample Preparation: Sample preparation protocols for LC-MS will vary depending on the matrix. For textile samples, an initial extraction with chlorobenzene (B131634) may be performed, followed by further cleanup steps.[10]

Instrumentation (Typical Parameters):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and is capable of identifying structural isomers.[10]

Visualizations

Synthesis Workflow

The following diagram illustrates the primary synthesis route for this compound.

References

- 1. This compound | 14268-66-7 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105348251A - 3,4-methylenedioxy aniline preparation method - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. epa.gov [epa.gov]

- 10. agilent.com [agilent.com]

physical properties of 5-Amino-1,3-benzodioxole

An In-depth Technical Guide on the Physical Properties of 5-Amino-1,3-benzodioxole

This technical guide provides a comprehensive overview of the core , also known as 3,4-(Methylenedioxy)aniline.[1] The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides visual workflows for clarity.

Core Physical and Chemical Properties

5-Amino-1,3-benzodioxole is a substituted aromatic amine with a distinctive benzodioxole moiety. Its physical characteristics are fundamental to its handling, storage, and application in chemical synthesis. The compound typically appears as a white to dark brown solid and is sensitive to air and light.[2]

Quantitative Data Summary

The known are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molar Mass | 137.14 g/mol | [1][2] |

| Appearance | White to Brown Solid | [2] |

| Melting Point | 39-41 °C | Literature value[2] |

| Boiling Point | 144 °C | At 16 mm Hg[2] |

| Density | 1.2528 g/cm³ | Rough estimate[2] |

| Water Solubility | Slightly soluble | [2] |

| Vapor Pressure | 0.00795 mmHg | At 25 °C[2] |

| pKa | 4.78 ± 0.20 | Predicted[2] |

| Refractive Index | 1.5030 | Estimate[2] |

| Flash Point | 289 °F | [2] |

Experimental Protocols

The determination of the physical properties listed above involves standardized laboratory procedures. The following sections detail the general methodologies for key experiments.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity and is determined as a temperature range.[3]

Methodology:

-

Sample Preparation: A small quantity of dry 5-Amino-1,3-benzodioxole is finely crushed and packed into a capillary tube to a height of approximately 3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Vernier melt station or a Mel-Temp apparatus, alongside a calibrated thermometer.[3][4]

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Final Reading: The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is determined using a simple distillation method, which is also suitable for purifying liquids.[3]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask (containing the liquid and boiling chips), a distillation head with a thermometer, a condenser, and a receiving flask. The setup should be placed in a fume hood.[3]

-

Heating: The liquid in the round-bottom flask is heated gently.

-

Vaporization and Temperature Reading: As the liquid boils, its vapor rises and surrounds the thermometer bulb. The temperature will rise sharply and then stabilize; this stable temperature is the boiling point.[3]

-

Condensation and Collection: The vapor then passes into the condenser, where it cools and turns back into a liquid, which is collected in the receiving flask.[3]

Solubility Assessment

Solubility is qualitatively assessed by observing the dissolution of a solute in a given solvent. The principle of "like dissolves like" is a key factor.[5][6]

Methodology:

-

Solvent Dispensing: Approximately 2 mL of the chosen solvent (e.g., water, ethanol, DMSO) is added to a clean test tube.[5]

-

Solute Addition: A small, measured amount of 5-Amino-1,3-benzodioxole (e.g., 100 mg) is added to the solvent.[5]

-

Mixing: The mixture is stirred or agitated vigorously to facilitate dissolution.

-

Observation: The solution is observed to determine if the solid has dissolved completely, partially, or not at all. This classifies the substance as soluble, slightly soluble, or insoluble in that solvent.[5]

Spectroscopic Analysis

Structural elucidation and confirmation are achieved using various spectroscopic methods.[7] Available data for 5-Amino-1,3-benzodioxole includes Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1]

General Protocol:

-

Sample Preparation: The sample is prepared according to the requirements of the specific instrument. For IR, this might involve creating a KBr pellet or a thin film. For NMR, the sample is dissolved in a suitable deuterated solvent. For GC-MS, the sample is dissolved in a volatile solvent.

-

Data Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is acquired.

-

Data Analysis: The resulting spectrum (showing characteristic peaks, chemical shifts, or mass-to-charge ratios) is analyzed to confirm the presence of specific functional groups and the overall molecular structure.[8]

References

- 1. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3,4-(Methylenedioxy)aniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on the physicochemical properties of 3,4-(Methylenedioxy)aniline, a compound of interest in pharmaceutical and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₇NO₂[1][2][3][4][5] |

| Molecular Weight | 137.14 g/mol [1][2][3][4][5] |

| Melting Point | 39-41 °C[1][2][6] |

| Boiling Point | 144 °C at 16 mmHg[1][2][6] |

| CAS Number | 14268-66-7[1][2][3] |

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Core molecular properties of this compound.

Experimental Protocols

While a comprehensive compilation of all experimental protocols involving this compound is beyond the scope of this guide, a representative synthetic method is described.

Synthesis of this compound via Amination

One documented method involves the amination of 5-bromobenzo[d][1][3]dioxole.[6]

-

Materials: 5-bromobenzo[d][1][3]dioxole, Copper(I) iodide (CuI), N,N'-Dimethylethylenediamine (DMEDA), Ammonium hydroxide (B78521) (NH₄OH, 27% NH₃ in H₂O), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) (EtOAc), Saturated aqueous Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄).

-

Procedure:

-

A 10mL sealed tube is charged with 5-bromobenzo[d][1][3]dioxole (1 mmol), CuI (19 mg, 0.1 mmol), and DMEDA (13 mg/16μL, 0.15 mmol) in NH₄OH (1.5 mL) and DMSO (0.5 mL).

-

The tube is flushed with Argon gas before being sealed.

-

The solution is stirred at 110-130°C for a specified time.

-

After cooling to room temperature, a saturated aqueous Na₂SO₄ solution (5 mL) is added.

-

The resulting solution is extracted three times with EtOAc (20 mL portions).

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated.

-

The residue is purified by flash column chromatography to yield this compound.[6]

-

Purification

The compound can be purified by crystallization from petroleum ether or by vacuum distillation.[6]

Applications in Synthesis

This compound serves as a valuable precursor in organic synthesis. It is utilized in the synthesis of γ-glutamylanilides and undergoes N-alkylation with cyclic secondary alkylamines in the presence of a Shvo catalyst to produce N-arylpyrrolidines.[2][6]

References

Spectroscopic Analysis of 3,4-(Methylenedioxy)aniline: A Technical Guide

Introduction

3,4-(Methylenedioxy)aniline, also known as 5-amino-1,3-benzodioxole, is an important synthetic intermediate in the pharmaceutical and chemical industries. Its structural elucidation and purity assessment are critical for its application in drug development and materials science. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this spectral data are also presented, along with a workflow diagram for the complete spectroscopic analysis process. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 6.60 | d | 8.1 | 1H | Ar-H |

| 6.27 | d | 2.3 | 1H | Ar-H |

| 6.11 | dd | 8.1, 2.3 | 1H | Ar-H |

| 5.83 | s | - | 2H | O-CH₂-O |

| 3.54 | br s | - | 2H | -NH₂ |

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The following data was obtained in CDCl₃.

| Chemical Shift (δ) [ppm] | Assignment |

| 147.6 | C-O |

| 140.7 | C-O |

| 132.5 | C-NH₂ |

| 108.3 | Ar-CH |

| 105.8 | Ar-CH |

| 100.8 | O-CH₂-O |

| 97.4 | Ar-CH |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its amine, aromatic, and ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Medium, Doublet | N-H stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2890 | Medium | Methylene C-H stretching |

| 1620-1475 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Asymmetric C-O-C stretching |

| 1040-1030 | Strong | Symmetric C-O-C stretching |

| 930 | Medium | O-CH₂-O bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound was obtained using electron impact (EI) ionization. The molecular ion peak [M]⁺ is observed at m/z 137, which corresponds to the molecular weight of the compound (137.14 g/mol ).

| m/z | Relative Intensity (%) | Possible Fragment |

| 137 | 100.0 | [C₇H₇NO₂]⁺ (Molecular Ion) |

| 136 | 25.6 | [M-H]⁺ |

| 108 | 6.7 | [M-CHO]⁺ or [M-H-CO]⁺ |

| 107 | 6.1 | [M-CH₂O]⁺ |

| 79 | 46.0 | [C₆H₅N]⁺ |

| 78 | 6.0 | [C₆H₄N]⁺ |

| 52 | 24.7 | [C₄H₄]⁺ |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a larger sample of 20-50 mg is recommended.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube to dissolve the sample.

-

If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 2-4 second acquisition time).

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation:

-

Place a small amount (approx. 10-20 mg) of this compound into a small vial.

-

Add a few drops of a volatile solvent, such as dichloromethane (B109758) or acetone, to dissolve the solid completely.[2]

-

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[2]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.[2]

-

Mass Spectrometry Protocol (Electron Impact Ionization)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of the this compound sample is placed in a capillary tube, which is then inserted into the probe.

-

The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.

-

-

Ionization and Analysis:

-

The sample is volatilized by heating the probe.

-

In the gas phase, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

The resulting positive ions (the molecular ion and fragment ions) are accelerated and focused into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

Solubility Profile of 4-Amino-1,2-methylenedioxybenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-1,2-methylenedioxybenzene (also known as 3,4-methylenedioxyaniline) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug delivery, and formulation development. This document compiles available solubility data, details experimental protocols for its determination, and provides a logical workflow for these procedures.

Quantitative Solubility Data

The following table summarizes the available qualitative solubility information for a closely related derivative, Hydroxyethyl-3,4-Methylenedioxyaniline HCl, and provides quantitative data for aniline (B41778) as a reference.

| Solvent | Solvent Type | Qualitative Solubility of Hydroxyethyl-3,4-Methylenedioxyaniline HCl | Quantitative Solubility of Aniline (g/100mL at 20°C) |

| Water | Polar Protic | Soluble[1] | 3.6 |

| Ethanol | Polar Protic | Soluble[1] | Miscible |

| Acetone/Water | Polar Protic/Aprotic Mixture | Soluble[1] | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] | Miscible |

| Diethyl Ether | Non-polar | Not specified | Miscible |

| Benzene | Non-polar | Not specified | Miscible |

| Chloroform | Non-polar | Not specified | Miscible |

Note: The solubility of 4-Amino-1,2-methylenedioxybenzene is expected to follow similar trends to aniline, with good solubility in many organic solvents and slight solubility in water. The presence of the methylenedioxy group may slightly decrease its polarity compared to aniline.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of 4-Amino-1,2-methylenedioxybenzene is essential for research and development. The following section details two common experimental protocols: the Shake-Flask Method with UV/Vis Spectroscopic Analysis and the Gravimetric Method.

Shake-Flask Method with UV/Vis Spectroscopic Analysis

This method is widely used for determining the equilibrium solubility of a compound in a specific solvent.[2][3]

Materials:

-

4-Amino-1,2-methylenedioxybenzene (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

UV/Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 4-Amino-1,2-methylenedioxybenzene to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.[2]

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Dilute the aliquot with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the UV/Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for 4-Amino-1,2-methylenedioxybenzene in that specific solvent. The λmax should be predetermined by scanning a dilute solution of the compound across a range of wavelengths.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 4-Amino-1,2-methylenedioxybenzene in the same solvent.

-

Measure the absorbance of these standard solutions at the same λmax.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Gravimetric Method

This method directly measures the mass of the dissolved solute and is a straightforward technique for determining solubility.[4]

Materials:

-

4-Amino-1,2-methylenedioxybenzene (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Filtration apparatus (e.g., syringe filter with a solvent-compatible membrane)

-

Pre-weighed evaporation dish

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the Shake-Flask Method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Isolation of the Saturated Solution:

-

After equilibration, carefully filter the supernatant through a syringe filter to remove all undissolved solid particles.

-

-

Evaporation and Weighing:

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer a known volume or mass of the clear, filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the decomposition point of the compound may be used to ensure complete solvent removal.

-

Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.

-

The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., g/100 mL) or mass of solute per mass of solvent (e.g., g/100 g).

-

Experimental Workflow and Signaling Pathways

To visualize the logical flow of a typical solubility determination experiment, the following diagram has been generated using the DOT language.

References

3,4-(Methylenedioxy)aniline: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 3,4-(Methylenedioxy)aniline (MDA), a chemical intermediate of significant interest in pharmaceutical research and development. Due to its hazardous properties, a thorough understanding of safety protocols is paramount for all personnel handling this compound. This document outlines the key hazards, exposure controls, and emergency procedures to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity (single exposure) | 3 |

| Target Organs | Respiratory system |

Data sourced from multiple safety data sheets.[1][2]

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a chemical.

| Hazard | Rating |

| Health (Blue) | 2 |

| Flammability (Red) | 1 |

| Instability (Yellow) | 0 |

| Special (White) |

NFPA ratings are based on professional judgment and available data. Consult the specific Safety Data Sheet (SDS) for the most accurate information.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Appearance | Dark brown to black low melting solid |

| Melting Point | 39-41 °C (lit.) |

| Boiling Point | 144 °C at 16 mmHg (lit.) |

| Solubility | Slightly soluble in water. |

| Storage Temperature | Store in a refrigerator. Keep under inert gas. |

Data compiled from various chemical suppliers and safety data sheets.[3][4][5][6]

Toxicological Information

Exposure to this compound can have adverse health effects. The toxicological properties have not been fully investigated, and caution should be exercised.[1]

| Metric | Value | Species |

| LD50 Oral | 250 mg/kg | Rat |

| LD50 Dermal | 820 mg/kg | Rabbit |

| LC50 Inhalation | 248 ppm (4 h) | Mouse |

Toxicological data for the parent compound, aniline, is provided for reference.[7] The toxicity of this compound has not been fully investigated.[1]

Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis.[8]

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to prevent skin and eye contact, as well as inhalation of dust or vapors. The following diagram outlines a general workflow for PPE selection when handling this compound.

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary for splash protection.[9]

-

Skin Protection : Wear chemical-resistant gloves, such as nitrile rubber, and a lab coat or other protective clothing to prevent skin contact.[4]

-

Respiratory Protection : If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure.

-

Handling : Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling.[1]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8] The material may be light-sensitive.[7]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Emergency Spill Response Workflow

-

Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment.[2]

-

Containment and Cleanup : For a small spill, sweep up the solid material and place it into a suitable, closed container for disposal.[2][8] Avoid generating dust.[8] For a liquid spill, absorb with an inert material and place in a sealed container.[10][11][12]

-

Environmental Precautions : Do not let the product enter drains.[1]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Get medical attention.

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice/attention.

-

Inhalation : Remove to fresh air.[1][2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion : Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[8] Call a physician or poison control center immediately.

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards : During a fire, irritating and toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO) may be generated.[2]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

-

Chemical Stability : Stable under recommended storage conditions.[8]

-

Conditions to Avoid : Avoid exposure to heat, flames, and sparks.[7]

-

Incompatible Materials : Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

-

Hazardous Decomposition Products : Nitrogen oxides, carbon monoxide, and carbon dioxide.[2][8]

Experimental Protocols for Safety Assessment

Standardized experimental protocols are used to determine the toxicological properties of chemicals. The following are summaries of relevant OECD guidelines.

Skin Irritation/Corrosion (OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential for skin irritation.

-

Principle : The test chemical is applied topically to the RhE tissue. Cell viability is then measured, typically using the MTT assay, which assesses mitochondrial dehydrogenase activity. A significant reduction in cell viability compared to a negative control indicates skin irritation potential.

-

Procedure :

-

A small amount of the test substance (liquid or solid) is applied to the surface of the RhE tissue.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is determined by incubating the tissues with MTT solution. The resulting formazan (B1609692) is extracted and quantified spectrophotometrically.

-

-

Interpretation : If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (GHS Category 2).

Serious Eye Damage/Eye Irritation (OECD Guideline 492B)

This in vitro test method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage.

-

Principle : Similar to the skin irritation test, the test chemical is applied to the surface of the RhCE model. The endpoint is cytotoxicity, measured by the MTT assay.

-

Procedure :

-

The test chemical is applied to the RhCE tissue for a specified exposure time.

-

Following exposure and a post-incubation period, the relative tissue viability is measured by the MTT assay.

-

-

Interpretation : Based on the degree of toxicity, the compound is classified. If no or limited toxicity is observed, the chemical is considered a non-irritant.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle : The test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, making them unable to grow in a histidine-free medium. The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

-

Procedure :

-

The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

-

Interpretation : A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[2] Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier. All personnel handling this compound must be properly trained in the associated hazards and safe handling procedures.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 14268-66-7 [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. A12975.18 [thermofisher.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

Safeguarding Stability: A Technical Guide to the Storage of 3,4-(Methylenedioxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the optimal storage conditions for 3,4-(Methylenedioxy)aniline (MDA), a crucial intermediate in various chemical syntheses. Adherence to these guidelines is paramount to ensure the compound's stability, prevent degradation, and maintain its purity for research and development applications.

Recommended Storage Conditions

Proper storage of this compound is essential to mitigate risks associated with its reactivity and potential degradation. The primary recommendations from safety data sheets and chemical suppliers emphasize a multi-faceted approach to ensure the long-term integrity of the compound.[1][2][3][4][5][6] This involves controlling the atmosphere, temperature, and light exposure, as well as ensuring container integrity.

Core Storage Recommendations:

-

Inert Atmosphere: While not always explicitly stated, for long-term storage of an aniline (B41778) derivative, storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent oxidation.

-

Dry Environment: The compound should be stored in a dry place.[6] Some sources explicitly recommend sealing it in a dry environment.[6]

-

Cool Conditions: A cool and well-ventilated area is consistently recommended.[1] Room temperature storage is generally considered acceptable.[6]

-

Light Protection: It is crucial to keep this compound in a dark place to prevent light-induced degradation.[6]

-

Container Integrity: Containers should be kept tightly closed to prevent moisture ingress and contamination.[1]

The following table summarizes the key storage parameters for this compound:

| Parameter | Recommendation | Source |

| Temperature | Cool, Room Temperature | [6] |

| Atmosphere | Sealed in dry | [6] |

| Light | Keep in dark place | [6] |

| Ventilation | Well-ventilated area | [1] |

| Container | Keep container tightly closed | [1] |

| Storage Class | Combustible Solids | [7][8] |

Incompatible Materials and Hazards

To prevent hazardous reactions and degradation of the product, this compound must be stored away from incompatible materials.[1]

Known Incompatibilities:

-

Strong oxidizing agents

-

Strong acids

-

Acid anhydrides

-

Acid chlorides

-

Bases

Hazardous decomposition products that can be formed include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Logical Workflow for Proper Storage

The following diagram illustrates the decision-making process and logical flow for ensuring the proper storage of this compound.

Caption: Logical workflow for the proper storage of this compound.

Experimental Protocols and Stability Data

Currently, detailed experimental protocols for the stability testing of this compound are not widely available in the public domain. Similarly, quantitative data on its degradation rates under various conditions (e.g., photostability, thermal decomposition kinetics) have not been extensively published.

For researchers requiring this information, it is recommended to perform in-house stability studies. A general approach for such a study would involve:

-

Sample Preparation: Aliquot the this compound into multiple sealed vials.

-

Condition Exposure: Store the vials under a matrix of controlled conditions (e.g., different temperatures, light intensities, and humidity levels).

-

Time-Point Analysis: At specified time intervals, remove a vial from each condition.

-

Purity Assessment: Analyze the purity of the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

-

Data Analysis: Plot the purity over time for each condition to determine the degradation kinetics.

Degradation Pathways

The specific chemical degradation pathways for this compound are not well-documented in the literature. However, as an aromatic amine, it is susceptible to oxidation, which can lead to the formation of colored impurities. The amino group is a primary site for oxidative degradation.

In biological systems or environmental contexts, the biodegradation of aniline derivatives typically proceeds through oxidative deamination to form catechol, which is then further metabolized.[9] While this provides a potential analogue for its degradation, the specific abiotic degradation pathways under storage conditions may differ and could involve polymerization or condensation reactions. Concern has also been raised about the potential for nitrosation of the primary aromatic amine impurity, 3,4-(methylenedioxy)-aniline, to form N-nitroso compounds.[10]

The following diagram illustrates a generalized degradation consideration for aniline compounds.

Caption: Potential degradation pathways for this compound.

By adhering to the storage conditions outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound for their critical applications.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | 14268-66-7 [chemicalbook.com]

- 7. This compound 97 14268-66-7 [sigmaaldrich.com]

- 8. This compound 97 14268-66-7 [sigmaaldrich.com]

- 9. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cir-safety.org [cir-safety.org]

The Methylenedioxy Bridge: A Journey from Natural Products to Pharmacological Probes

An In-depth Technical Guide on the Discovery and History of Methylenedioxy Compounds for Researchers, Scientists, and Drug Development Professionals.

The methylenedioxy group, a simple yet elegant functional group consisting of a -O-CH₂-O- unit attached to an aromatic ring, has played a remarkably significant role in the history of chemistry and pharmacology. From its origins in the fragrant essential oils of plants to its notorious association with psychoactive substances and its crucial role in insecticide formulations, the story of methylenedioxy compounds is a compelling narrative of scientific discovery, chemical innovation, and evolving applications. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this fascinating class of molecules.

Early Discoveries: Nature's Blueprint

The story of methylenedioxy compounds begins with the exploration of the natural world. For centuries, humans have utilized plants for their aromatic and medicinal properties. It was through the pioneering work of early chemists in isolating and characterizing the active constituents of these plants that the first methylenedioxy compounds were identified.

Safrole and Isosafrole: One of the most historically significant naturally occurring methylenedioxy compounds is safrole. It is the primary constituent of sassafras oil, extracted from the root bark of the sassafras tree (Sassafras albidum)[1]. The distinctive aroma of sassafras, once a popular flavoring for beverages like root beer, is due to this compound. Isosafrole, an isomer of safrole where the allyl side chain is conjugated with the benzene (B151609) ring, is also found in various essential oils, though in smaller quantities[2]. The discovery of these compounds was instrumental in establishing the existence and stability of the methylenedioxy functional group.

Myristicin (B1677595) and Apiole: Other notable naturally occurring methylenedioxy compounds include myristicin and apiole. Myristicin was first discovered in the seed of nutmeg (Myristica fragrans) and was described in the mid-18th century[1]. It is also found in other spices like cinnamon and parsley. Apiole, also known as parsley apiol, was discovered in 1715 by Heinrich Christoph Link, an apothecary in Leipzig, who isolated it as greenish crystals from the essential oil of parsley (Petroselinum crispum)[3][4]. These early discoveries laid the groundwork for understanding the prevalence and chemical diversity of methylenedioxy compounds in the plant kingdom.

The Dawn of Synthetic Chemistry: From Natural Precursors to Novel Molecules

The late 19th and early 20th centuries witnessed a surge in synthetic organic chemistry, and methylenedioxy compounds became key targets and intermediates for the synthesis of new molecules.

The Synthesis of 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA)

The history of synthetic methylenedioxy compounds is inextricably linked to the development of psychoactive amphetamines.

-

MDA (3,4-Methylenedioxyamphetamine): MDA was first synthesized in 1910 by Carl Mannich and W. Jacobsohn.

-

MDMA (3,4-Methylenedioxymethamphetamine): Contrary to popular belief, MDMA was not initially synthesized as an appetite suppressant. It was first synthesized in 1912 by Anton Köllisch at the German pharmaceutical company Merck. The patent for this synthesis was filed as part of a project to develop hemostatic agents, and MDMA itself was merely an intermediate, not the primary focus of the research. The company did not conduct pharmacological testing on MDMA at the time. It wasn't until the 1950s that the US military conducted some research on MDMA and other mescaline-like compounds. The unique psychoactive effects of MDMA were later rediscovered and popularized by Alexander Shulgin in the 1970s.

Piperonyl Butoxide (PBO): A Synergist in Pest Control

While the psychoactive methylenedioxy compounds garnered significant attention, another crucial application of this functional group was emerging in a completely different field. In the late 1930s and early 1940s, researchers were seeking ways to enhance the efficacy of pyrethrum, a natural insecticide derived from chrysanthemums. This led to the development of piperonyl butoxide (PBO) . PBO itself has little to no insecticidal activity but acts as a powerful synergist, increasing the potency of insecticides like pyrethrins (B594832) and pyrethroids[5]. The first patent for PBO was filed in 1947 by Herman Wachs. This discovery was a landmark in the development of modern pesticides, allowing for lower concentrations of active insecticides to be used effectively.

Quantitative Data on Pharmacological Activity

The biological effects of methylenedioxy compounds are diverse and potent. The following tables summarize key quantitative data on the pharmacological activity of selected compounds.

Table 1: Monoamine Transporter Inhibition by MDMA and Related Compounds

| Compound | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | Reference |

| (+/-)-MDMA | 390 | 1,300 | 610 | [6] |

| (+/-)-MDA | 230 | 660 | 320 | [6] |

| Methylone | 1,500 | 300 | 1,200 | [7] |

Table 2: Receptor Binding Affinities of MDMA Analogs

| Compound | 5-HT₂ₐ Kᵢ (nM) | α₂-Adrenergic Kᵢ (nM) | Reference |

| (+/-)-MDA | 4,000 | 5,000 | [8] |

| (+/-)-MDMA | >10,000 | >10,000 | [8] |

Table 3: Pharmacokinetic Parameters of MDMA in Rats (1 mg/kg, IV)

| Parameter | Male | Female | Reference |

| Vd (L/kg) | 10.3 | 6.8 | [9] |

| CL (L/h/kg) | 1.8 | 1.3 | [9] |

| t₁/₂ (h) | 4.9 | 4.8 | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key methylenedioxy compounds, reflecting the historical and contemporary chemical practices.

Synthesis of Safrole from Catechol

This three-step synthesis provides a viable route to safrole from the readily available starting material catechol.

Step 1: Synthesis of 1,2-Methylenedioxybenzene

-

Materials: Catechol (1,2-dihydroxybenzene), dibromomethane, sodium hydroxide (B78521), water, trioctylmethylammonium chloride (phase transfer catalyst), diethyl ether.

-

Procedure: A solution of catechol and sodium hydroxide in water is prepared. In a separate flask, dibromomethane, water, and the phase transfer catalyst are heated to reflux with vigorous stirring. The catechol solution is added dropwise to the refluxing mixture over a period of 2 hours. The reaction is refluxed for an additional 90 minutes. The product is then isolated by steam distillation. The distillate is saturated with sodium chloride and extracted with diethyl ether. The ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation to yield 1,2-methylenedioxybenzene.

Step 2: Bromination of 1,2-Methylenedioxybenzene

-

Materials: 1,2-Methylenedioxybenzene, N-bromosuccinimide (NBS), carbon tetrachloride.

-

Procedure: 1,2-Methylenedioxybenzene is dissolved in carbon tetrachloride. N-bromosuccinimide is added portion-wise to the solution while stirring. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with sodium thiosulfate (B1220275) solution and water, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield 4-bromo-1,2-methylenedioxybenzene.

Step 3: Grignard Reaction and Coupling with Allyl Bromide

-

Materials: 4-bromo-1,2-methylenedioxybenzene, magnesium turnings, anhydrous tetrahydrofuran (B95107) (THF), iodine crystal, allyl bromide, copper(I) iodide.

-

Procedure: Magnesium turnings are placed in a flame-dried flask under a nitrogen atmosphere. A small crystal of iodine and a few drops of dibromoethane are added to initiate the Grignard reaction. A solution of 4-bromo-1,2-methylenedioxybenzene in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for one hour. The resulting Grignard reagent is transferred to a dropping funnel. In a separate flask, a catalytic amount of copper(I) iodide is suspended in anhydrous THF. The Grignard reagent is added dropwise to this suspension at 0°C. Allyl bromide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude safrole is purified by vacuum distillation.

Synthesis of Piperonyl Butoxide from Dihydrosafrole

This synthesis outlines a common industrial method for the production of piperonyl butoxide.

-

Materials: Dihydrosafrole (hydrogenated safrole), paraformaldehyde, concentrated hydrochloric acid, cyclohexane, phosphorus trichloride (B1173362), sodium hydroxide, 2-(2-butoxyethoxy)ethanol (B94605).

-

Procedure: Dihydrosafrole is dissolved in cyclohexane. Paraformaldehyde and concentrated hydrochloric acid are added to the solution. Phosphorus trichloride is added dropwise while maintaining the reaction temperature. The mixture is stirred for several hours. After the reaction is complete, the organic layer is separated, and the pH is adjusted to neutral. To this solution, sodium hydroxide and 2-(2-butoxyethoxy)ethanol are added. The mixture is heated to reflux with azeotropic removal of water. After the reaction is complete, the mixture is cooled, and the organic layer is washed with water and brine. The solvent is removed under reduced pressure, and the crude piperonyl butoxide is purified by vacuum distillation.

Signaling Pathways and Mechanisms of Action

The biological effects of methylenedioxy compounds are mediated through their interactions with specific molecular targets and signaling pathways.

MDMA and the Monoamine System

The primary mechanism of action of MDMA involves its interaction with monoamine transporters, particularly the serotonin (B10506) transporter (SERT). MDMA acts as a substrate for these transporters, leading to a reversal of their normal function. Instead of taking up neurotransmitters from the synapse, the transporters begin to pump them out, leading to a significant increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine. This surge in neurotransmitter levels is responsible for the acute psychoactive effects of the drug.

Piperonyl Butoxide and Cytochrome P450 Inhibition

Piperonyl butoxide's synergistic effect stems from its ability to inhibit cytochrome P450 (CYP450) enzymes in insects[5]. These enzymes are crucial for metabolizing and detoxifying foreign compounds, including insecticides. By binding to the active site of CYP450 enzymes, PBO acts as a competitive inhibitor, preventing the insecticide from being broken down. This allows the insecticide to persist for a longer duration at its site of action, thereby increasing its toxicity to the insect.

Conclusion

The journey of methylenedioxy compounds, from their discovery in fragrant plants to their synthesis and diverse applications, highlights the intricate relationship between natural products and modern science. While the psychoactive properties of some of these compounds have led to significant societal and legal challenges, the broader class of methylenedioxy-containing molecules continues to be of great interest to researchers in fields ranging from medicine and agriculture to materials science. A thorough understanding of their history, chemistry, and pharmacology is essential for harnessing their potential for beneficial applications while mitigating their risks. This guide serves as a foundational resource for professionals dedicated to advancing our knowledge of these remarkable and impactful molecules.

References

- 1. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter 5 - The Main Precursors [chemistry.mdma.ch]

- 3. Apiole - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Piperonyl butoxide? [synapse.patsnap.com]

- 6. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

The Aniline Functional Group: An In-depth Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778), the simplest aromatic amine, is a cornerstone in the edifice of modern organic chemistry and drug discovery. Its unique electronic structure, arising from the interplay between the amino group and the aromatic ring, imparts a rich and versatile reactivity that has been harnessed for the synthesis of a vast array of pharmaceuticals, dyes, and polymers. This technical guide provides an in-depth exploration of the fundamental reactivity of the aniline functional group, offering a comprehensive resource for researchers, scientists, and drug development professionals. The content herein is meticulously structured to facilitate a deep understanding of aniline's chemical behavior, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Electronic Structure and Basicity

The fundamental reactivity of aniline is intrinsically linked to the lone pair of electrons on the nitrogen atom. Unlike aliphatic amines where the lone pair is localized, in aniline, these electrons are delocalized into the π-system of the benzene (B151609) ring. This resonance effect has two major consequences: it increases the electron density of the aromatic ring, particularly at the ortho and para positions, and it decreases the availability of the lone pair for protonation, rendering aniline a weaker base than its aliphatic counterparts.

The basicity of substituted anilines is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing basicity, while electron-withdrawing groups (EWGs) decrease it.

Table 1: pKa Values of Substituted Anilinium Ions

| Substituent | Ortho-pKa | Meta-pKa | Para-pKa |

| -H | 4.58 | 4.58 | 4.58 |

| -CH3 | 4.39 | 4.69 | 5.12 |

| -NH2 | 4.47 | 4.88 | 6.08 |

| -Cl | 2.64 | 3.34 | 3.98 |

| -NO2 | -0.29 | 2.50 | 1.02 |

Data sourced from multiple references.

Electrophilic Aromatic Substitution

Halogenation

Aniline reacts readily with bromine water at room temperature to give a white precipitate of 2,4,6-tribromoaniline.[4] Monosubstitution can be achieved by first protecting the amino group.

Experimental Protocol: Monobromination of Aniline (Preparation of p-Bromoaniline)

Step 1: Acetylation of Aniline

-

In a suitable flask, dissolve aniline in glacial acetic acid.

-

Slowly add acetic anhydride (B1165640) to the solution while stirring.

-

Gently warm the mixture for 15-30 minutes.

-

Pour the reaction mixture into ice-cold water to precipitate acetanilide (B955).

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Step 2: Bromination of Acetanilide

-

Dissolve the dried acetanilide in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise with stirring, maintaining the temperature below 25°C.

-

After the addition is complete, stir the mixture for an additional hour.

-

Pour the reaction mixture into a large volume of cold water.

-

Collect the precipitated p-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of p-Bromoacetanilide

-

Suspend the p-bromoacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).

-

Heat the mixture under reflux for 20-30 minutes until the solid dissolves.

-

Cool the solution and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate p-bromoaniline.

-

Collect the product by vacuum filtration, wash with water, and recrystallize from an ethanol/water mixture.[3][5]

Caption: Workflow for the synthesis of p-bromoaniline from aniline.

Nitration

Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid is problematic as it leads to oxidation and the formation of a significant amount of the meta-nitro product (around 47%) due to the formation of the anilinium ion.[6] To obtain the para-nitro product as the major isomer, protection of the amino group is essential.

Table 2: Product Distribution in Direct Nitration of Aniline

| Isomer | Percentage Yield |

| para-Nitroaniline | 51% |

| meta-Nitroaniline | 47% |

| ortho-Nitroaniline | 2% |

Data sourced from Allen.[6]

Experimental Protocol: Nitration of Aniline (Preparation of p-Nitroaniline)

Step 1: Protection of Aniline (Acetylation)

-

Follow the procedure described in the bromination protocol to synthesize acetanilide from aniline.

Step 2: Nitration of Acetanilide

-

Add the dried acetanilide to concentrated sulfuric acid in a flask, ensuring it fully dissolves. Cool the mixture in an ice bath to 0-5°C.

-

Separately, prepare a cold nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the stirred acetanilide solution, carefully maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour.

-

Carefully pour the reaction mixture over crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

-

Collect the product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.[7]

Step 3: Deprotection (Hydrolysis)

-

Suspend the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).

-

Heat the mixture under reflux for 20-30 minutes until the solid has dissolved.

-

Cool the solution and then pour it into a beaker of cold water.

-

Neutralize the solution with a base to precipitate the p-nitroaniline.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from hot water or an ethanol/water mixture.[7]

Caption: Mechanism of p-nitroaniline synthesis via a protected intermediate.

Sulfonation

Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate (B86663). Upon heating this salt at 180-190°C, it rearranges to form p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. Sulfanilic acid exists as a zwitterion.[8][9]

Experimental Protocol: Sulfonation of Aniline (Preparation of Sulfanilic Acid)

-

Place 10 mL of aniline in a 150 mL conical flask.

-

Carefully add 20 mL of concentrated sulfuric acid to the aniline with gentle shaking and cooling in an ice-water bath. Anilinium hydrogen sulfate will be formed.

-

Heat the mixture in an oil bath at 180-190°C for 1 hour.

-

Allow the reaction mixture to cool.

-

Pour the cooled mixture into a beaker containing cold water. The sulfanilic acid will precipitate.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the sulfanilic acid from hot water.[9]

Oxidation

Aniline is susceptible to oxidation, and the reaction products depend on the oxidizing agent and reaction conditions. Oxidation can occur at the nitrogen atom or on the aromatic ring. Freshly distilled aniline is a colorless oil, but it darkens on exposure to air due to the formation of colored oxidation products. Strong oxidizing agents like chromic acid can oxidize aniline to p-benzoquinone, while others like potassium permanganate (B83412) can lead to a mixture of products including nitrobenzene (B124822) and azobenzene.

Diazotization and Coupling Reactions

One of the most important reactions of aniline and its derivatives is diazotization. Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form diazonium salts. These salts are highly versatile intermediates in organic synthesis.

Experimental Protocol: Diazotization of Aniline and Azo Coupling

Part A: Preparation of the Diazonium Salt Solution

-

In a test tube (A), add approximately 0.5 mL of concentrated HCl and place it in an ice-water bath.

-

In another test tube (B), combine sulfanilic acid (0.49 g), sodium carbonate (0.13 g), and 5 mL of water. Heat in a hot water bath until a clear solution is obtained.

-

In a third test tube (C), dissolve sodium nitrite (0.2 g) in 1 mL of water.

-

Remove test tube B from the heat and immediately add the contents of test tube C to it.

-

Add the mixture from test tube B to the cold HCl in test tube A. Place the combined mixture in an ice-water bath until a significant amount of the white diazonium salt precipitates.

Part B: Azo Coupling

-

In a 25 mL round-bottom flask, dissolve 2-naphthol (B1666908) (0.38 g) in 2 mL of 2.5 M NaOH solution.

-

Cool the flask in an ice-water bath with stirring.

-

Slowly add the diazonium salt suspension from Part A to the 2-naphthol solution while stirring. A brightly colored azo dye will precipitate immediately.

-

Continue to stir the reaction mixture in the ice bath for 10 minutes.

-

Collect the solid product by vacuum filtration and wash it with a saturated NaCl solution to "salt out" the dye.

-

Air-dry the solid product.[10]

Caption: General workflow for the synthesis of an azo dye from aniline.

Nucleophilic Reactivity